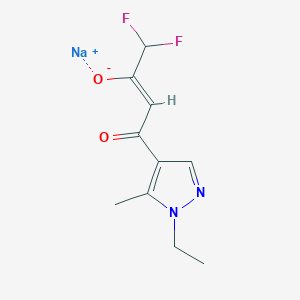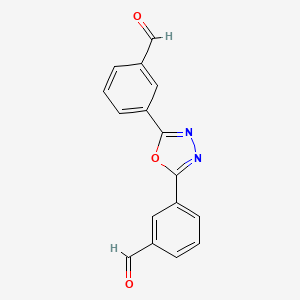![molecular formula C13H20N2 B15216867 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a methanamine group and a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Alkylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)ethylamine: Has an ethylamine group instead of a methanamine group.
Uniqueness
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
Clave InChI |
SAMHYROOKZENGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCC(C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
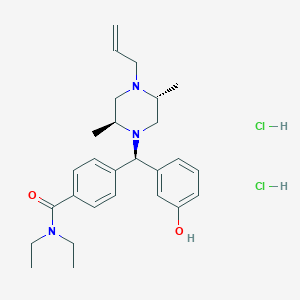
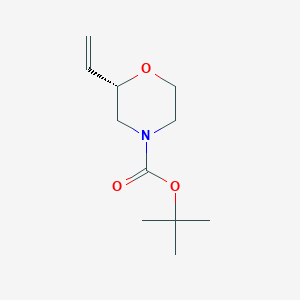

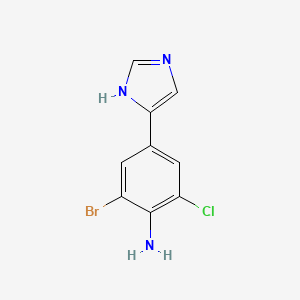
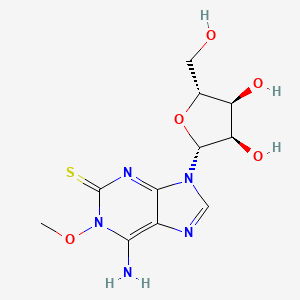
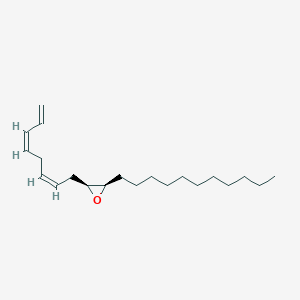
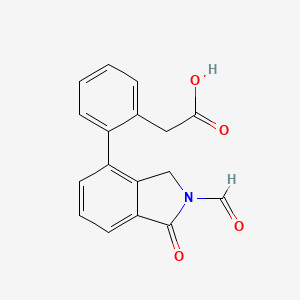
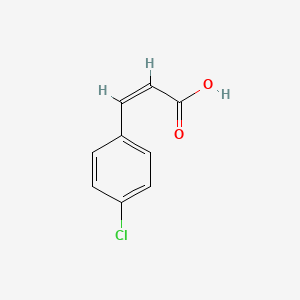

![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
